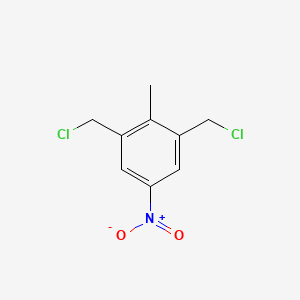
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, where two chloromethyl groups, a methyl group, and a nitro group are substituted at specific positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-bis(chloromethyl)-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives like 1,3-bis(azidomethyl)-2-methyl-5-nitrobenzene.
Reduction: Formation of 1,3-bis(chloromethyl)-2-methyl-5-aminobenzene.
Oxidation: Formation of 1,3-bis(chloromethyl)-2-carboxy-5-nitrobenzene.
Aplicaciones Científicas De Investigación
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in the development of bioactive compounds and as a reagent in biochemical assays.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism by which 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1,3-Bis(chloromethyl)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Bis(chloromethyl)-2-nitrobenzene: Similar structure but without the methyl group, affecting its steric and electronic properties.
1,3-Bis(chloromethyl)-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
Propiedades
Número CAS |
62224-03-7 |
|---|---|
Fórmula molecular |
C9H9Cl2NO2 |
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO2/c1-6-7(4-10)2-9(12(13)14)3-8(6)5-11/h2-3H,4-5H2,1H3 |
Clave InChI |
TVFFHYVZRRVAGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1CCl)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















